molecular formula C11H11BrN2O2 B1599965 (R)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid CAS No. 219943-61-0

(R)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid

Cat. No.: B1599965
CAS No.: 219943-61-0
M. Wt: 283.12 g/mol
InChI Key: OFKIVYVSESEHFZ-MRVPVSSYSA-N
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Description

®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a brominated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves the bromination of an indole precursor followed by the introduction of the amino acid side chain. One common method includes:

    Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at room temperature.

    Formation of Amino Acid Side Chain: The brominated indole is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding amino nitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the brominated indole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, H2O2 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Indole-3-ylmethanol derivatives.

    Substitution: Indole derivatives with various substituents replacing the bromine atom.

Chemistry:

    Organic Synthesis: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology:

    Biochemical Studies: The compound is used in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

Medicine:

    Drug Development: Due to its structural similarity to tryptophan, ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is explored as a potential lead compound for the development of new therapeutic agents targeting neurological and psychiatric disorders.

Industry:

    Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and signal transduction.

Comparison with Similar Compounds

    Tryptophan: An essential amino acid with a similar indole structure but lacking the bromine substitution.

    5-Bromoindole: A simpler brominated indole derivative without the amino acid side chain.

    Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure but different functional groups.

Uniqueness: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to its combination of a brominated indole moiety and an amino acid side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

(2R)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKIVYVSESEHFZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444494
Record name 4-Bromo-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219943-61-0
Record name 4-Bromo-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219943-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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